![molecular formula C28H29NO B4969224 5-(4-isopropylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one CAS No. 331674-62-5](/img/structure/B4969224.png)

5-(4-isopropylphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

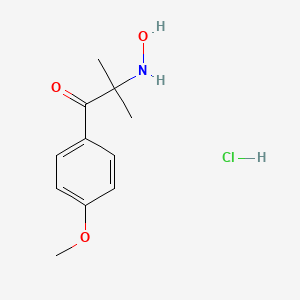

The synthesis of related heterocyclic compounds involves high-yielding one-pot reaction procedures, which enable the investigation of various derivatives including those with phenanthridine backbones. Such syntheses often utilize cooperative interactions, like C-H...N and C-H...π bonds, to form well-defined dimeric units in crystals, indicating a significant interplay between molecular structure and synthetic approaches (Rathore et al., 2010).

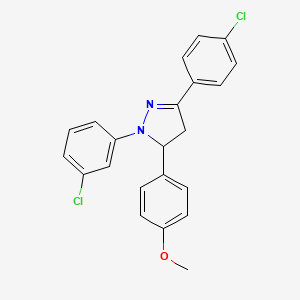

Molecular Structure Analysis

The molecular structure of phenanthridine derivatives is characterized by half-chair conformations of alicyclic rings, leading to slightly folded structures of central tricyclic phenanthridines. This structural elucidation indicates prominent modes of interactions, essential for applications in drug discovery and optoelectronics (Rathore et al., 2010).

Chemical Reactions and Properties

The reactivity of phenanthridine compounds towards various agents demonstrates a capacity for forming new C-C bonds through methods like tert-butyl peroxybenzoate (TBPB)-mediated insertions, showcasing the potential for functionalization and diversification of the phenanthridine skeleton (Cao et al., 2014).

Physical Properties Analysis

The physical properties, such as crystal packing and stability, are influenced by the molecular structure. The formation of dimeric associations involving cooperative C–H…N and C–H…π interactions significantly impacts the material's solid-state properties, with potential implications for the development of optoelectronic materials (Rathore et al., 2010).

Chemical Properties Analysis

Chemical properties, including reactivity towards electrophiles, nucleophiles, and radicals, are crucial for understanding the versatility of phenanthridine derivatives in synthetic chemistry. The ability to undergo diverse reactions, such as C-H activation and arylation, opens up pathways for the synthesis of complex organic molecules with potential therapeutic applications (Aravindan et al., 2022).

Safety and Hazards

特性

IUPAC Name |

2,2-dimethyl-5-(4-propan-2-ylphenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO/c1-17(2)18-9-11-20(12-10-18)27-26-22(15-28(3,4)16-24(26)30)25-21-8-6-5-7-19(21)13-14-23(25)29-27/h5-14,17,27,29H,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPSHIAIPVGRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-5-[4-(propan-2-yl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4969155.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide](/img/structure/B4969163.png)

![1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4969167.png)

![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)

![3-({[(4-bromophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B4969188.png)

![2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4969192.png)

![1-(2-fluorobenzyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4969197.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B4969213.png)

![6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4969236.png)

![1-[2-(4-methoxyphenyl)ethyl]-8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969240.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4969247.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4969250.png)